

HTH-02-006 Cell-Based Assay Guidelines: Application Notes and Protocols

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Compound of Interest

Compound Name: HTH-02-006

Cat. No.: B15621517

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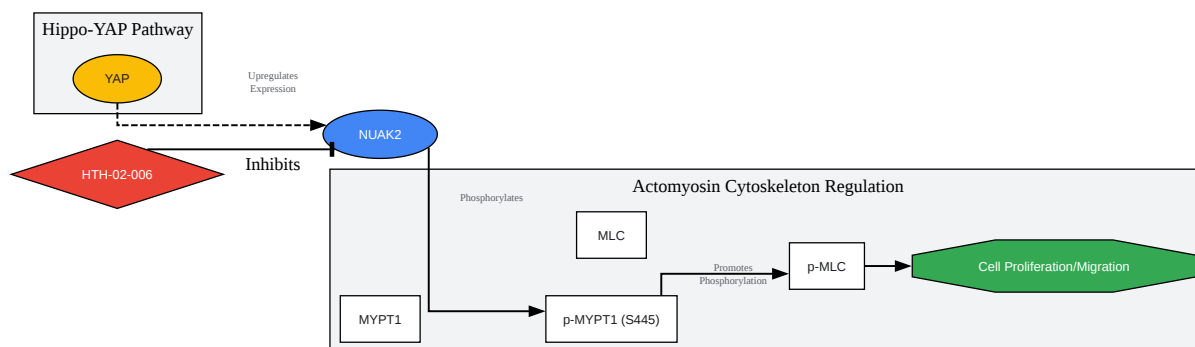
Introduction

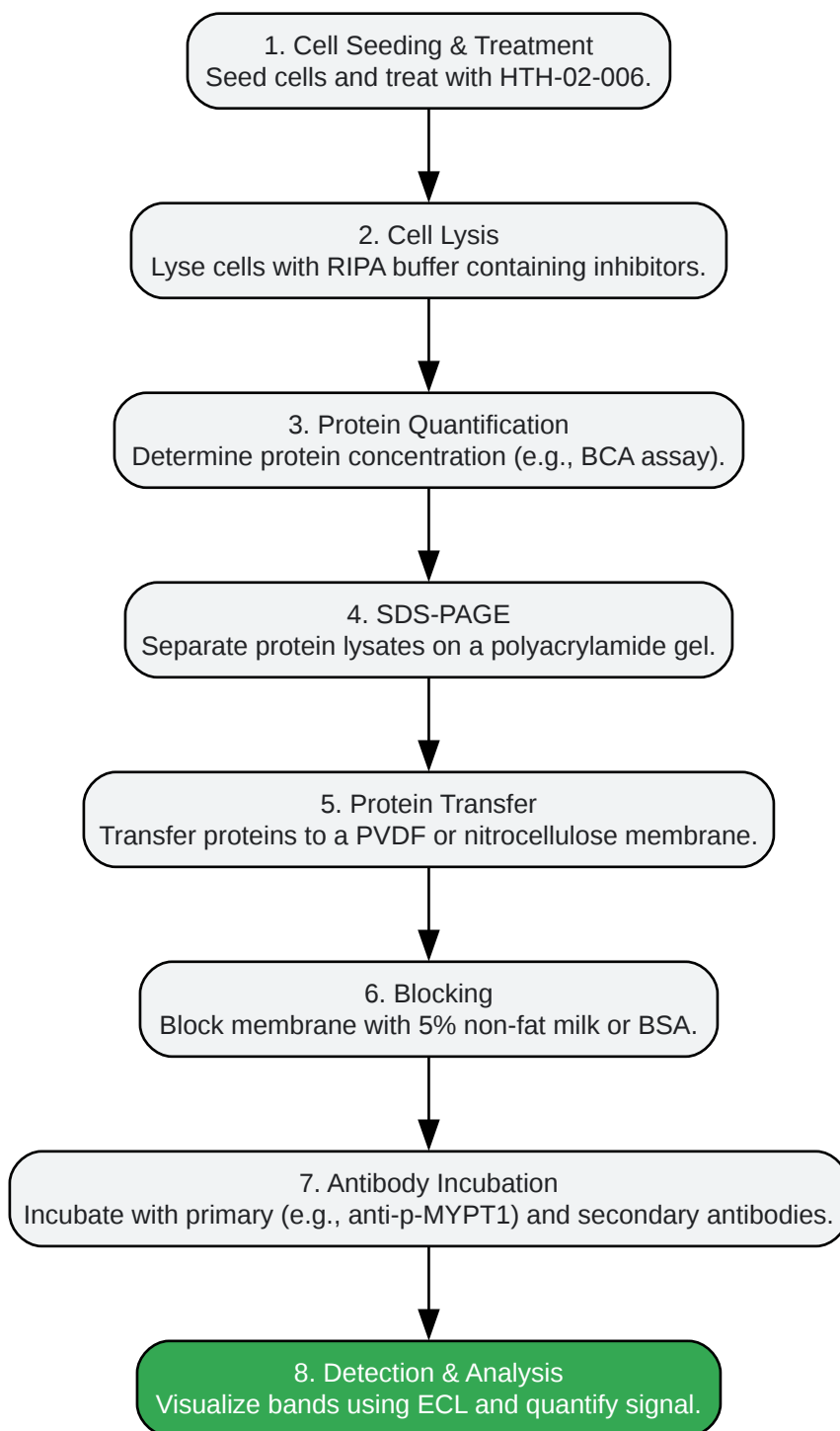
HTH-02-006 is a potent and selective inhibitor of NUA Family Kinase 2 (NUAK2), a critical component of the Hippo-YAP signaling pathway that is frequently dysregulated in various cancers.[1][2] As a derivative of the prototype NUA inhibitor WZ4003, **HTH-02-006** offers a valuable tool for investigating the therapeutic potential of NUA2 inhibition in preclinical research.[2][3] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of **HTH-02-006**, particularly in cancer cell lines with high YAP activity.[4]

Mechanism of Action

HTH-02-006 functions by inhibiting the kinase activity of NUA2.[5] This inhibition prevents the phosphorylation of its downstream substrate, Myosin Phosphatase Target Subunit 1 (MYPT1), at Serine 445 (S445).[4][5] The dephosphorylation of MYPT1 leads to a subsequent reduction in the phosphorylation of the Myosin Light Chain (MLC), which ultimately impacts the actomyosin cytoskeleton and inhibits cancer cell proliferation, migration, and invasion.[5][6] The efficacy of **HTH-02-006** is particularly pronounced in cancer cells characterized by high Yes-associated protein (YAP) activity, such as certain liver and prostate cancers.[4][5]

Signaling Pathway Diagram





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